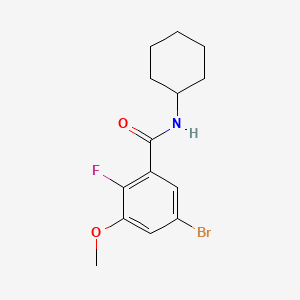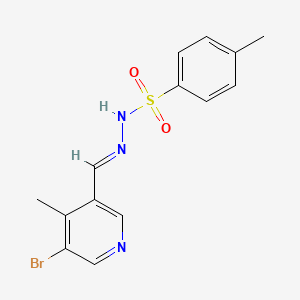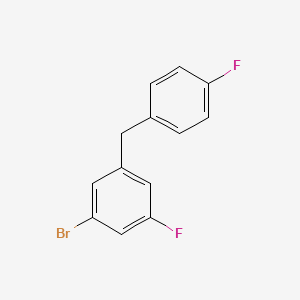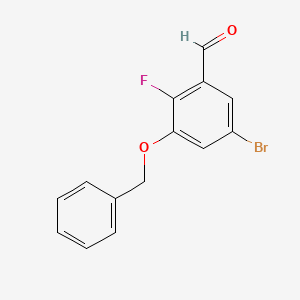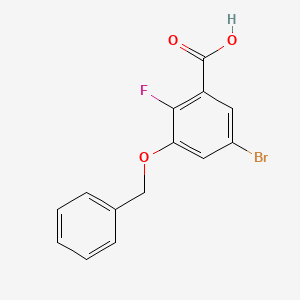
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to the benzene ring
作用機序
Target of Action
It’s known that benzylic compounds often participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s benzylic structure and halogen substituents could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, this compound could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions could be influenced by the specific reaction conditions, such as the choice of catalyst and the presence of other reagents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxylation: The benzyloxy group can be introduced through a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) for nucleophilic substitution.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid
- 3-(Benzyloxy)-5-chloro-2-fluorobenzoic acid
- 3-(Benzyloxy)-5-bromo-4-fluorobenzoic acid
Uniqueness
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is unique due to the specific positioning of the benzyloxy, bromine, and fluorine groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-11(14(17)18)13(16)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLHJVBIDGWVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
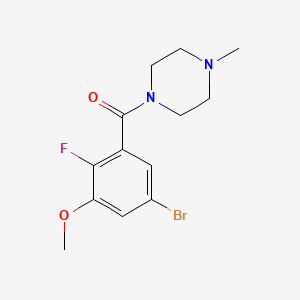

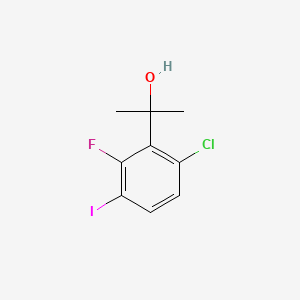
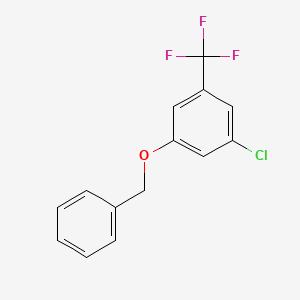

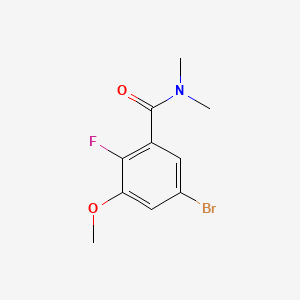

![N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6287202.png)
